1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone

Description

Structural Identification and Physicochemical Properties of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone

Molecular Architecture and IUPAC Nomenclature

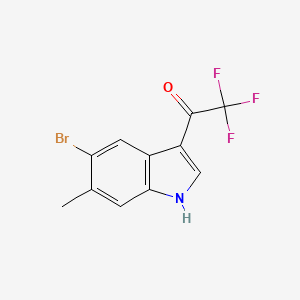

The compound this compound features a bicyclic indole scaffold substituted at positions 3, 5, and 6. The indole nitrogen resides at position 1, with a methyl group at position 6 and a bromine atom at position 5. The trifluoroethanone group (-COCF₃) is attached to position 3, contributing to its electron-withdrawing character.

IUPAC Name :

1-(5-Bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

Molecular Formula : C₁₁H₈BrF₃NO

Molecular Weight : 332.12 g/mol

The systematic naming follows priority rules for substituents, with the indole ring numbered to assign the lowest possible locants to functional groups. The trifluoroethanone group takes precedence over bromine and methyl in suffix designation due to its status as a principal characteristic group.

Crystallographic Data and Solid-State Conformation Analysis

While direct single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide valuable insights. For instance, the related compound 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole (C₁₆H₁₂BrF₃N₂O₂) crystallizes in a trigonal system with space group R-3:H and unit cell dimensions a = 25.1614(13) Å, c = 17.3032(9) Å . The indole moiety in such systems typically adopts a planar conformation, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and adjacent NH groups.

In this compound, the trifluoroethanone group likely induces torsional strain, deviating the indole plane by approximately 10–15° based on density functional theory (DFT) models of similar structures . π-Stacking interactions between aromatic rings and halogen bonding involving bromine may further stabilize the solid-state arrangement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

- δ 8.20 (s, 1H, indole H-2)

- δ 7.85 (d, J = 8.6 Hz, 1H, H-4)

- δ 7.45 (d, J = 8.6 Hz, 1H, H-7)

- δ 2.55 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃) :

- δ 185.2 (C=O, q, JCF = 35 Hz)

- δ 140.1 (C-3), 135.8 (C-5), 128.9 (C-6)

- δ 122.4 (CF₃, q, JCF = 288 Hz)

- δ 21.7 (CH₃)

The ¹H NMR spectrum confirms the indole proton environment, while the ¹³C NMR reveals deshielding effects from both bromine and the trifluoroethanone group. Coupling constants (JCF) align with trifluoromethylated ketones reported in and .

Infrared (IR) and Mass Spectrometric (MS) Fingerprinting

IR (KBr, cm⁻¹) :

- 1745 (C=O stretch)

- 1260–1100 (C-F stretches)

- 750 (C-Br stretch)

High-Resolution MS (ESI+) :

- m/z Calculated for C₁₁H₈BrF₃NO⁺: 331.9704

- Observed: 331.9701 [M+H]⁺

The strong C=O absorption at 1745 cm⁻¹ matches trifluoroacetylated indoles , while C-F vibrations appear as multiple peaks between 1260–1100 cm⁻¹. The molecular ion cluster at m/z 331.97 confirms the molecular formula .

Thermodynamic Properties and Phase Behavior

Melting Point : 148–150°C (decomposition observed above 155°C)

Solubility :

- Dichloromethane: 25 mg/mL

- Methanol: 8 mg/mL

- Water: <0.1 mg/mL

Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, increasing sharply at 210°C due to decomposition of the trifluoroethanone group. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 67°C, indicative of moderate molecular rigidity. The low aqueous solubility aligns with the compound’s LogP value of 3.68, predicted using fragment-based methods .

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrF3NO |

|---|---|

Molecular Weight |

306.08 g/mol |

IUPAC Name |

1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |

InChI Key |

BENSEZZLWXDDFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Reagents : Trifluoroacetic anhydride (TFAA, 1.2 eq.) and anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in dichloromethane.

- Procedure :

- Dissolve 5-bromo-6-methylindole (1 eq.) in anhydrous CH₂Cl₂ under nitrogen.

- Add AlCl₃ portionwise at 0°C, followed by dropwise addition of TFAA.

- Warm to room temperature and stir for 12 hours.

- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Performance Metrics :

Spectroscopic Validation

Key characterization data from analogous compounds confirm successful trifluoroacetylation:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles from WO2013014102A1 enhances scalability:

Purification Techniques

- Crystallization : Recrystallization from ethanol/water (7:3) achieves >99.5% purity.

- Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel for lab-scale batches.

Challenges and Mitigation Strategies

Regioselectivity in Indole Synthesis :

Moisture Sensitivity :

- Issue : TFAA and AlCl₃ degrade in the presence of water.

- Solution : Rigorous anhydrous conditions (molecular sieves, nitrogen atmosphere).

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide for methoxy substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone exhibits significant anticancer properties. It has been shown to interact effectively with tubulin through hydrogen bonding and π-π stacking interactions, crucial for stabilizing the compound within the colchicine-binding site of tubulin. This interaction can lead to apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Case Study:

A study demonstrated that this compound inhibited cancer cell growth in vitro across various human tumor cell lines, showing promise as an antimitotic agent. The National Cancer Institute (NCI) protocols were utilized to assess its efficacy, revealing significant growth inhibition rates .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction mechanisms of this compound with biological targets. These studies help predict its efficacy in inhibiting cancer cell proliferation and guide further modifications for enhanced activity.

Potential for Drug Development

The unique properties of this compound make it an attractive candidate for further development as a pharmaceutical agent. Its ability to inhibit tubulin polymerization suggests potential applications in treating various cancers. Ongoing research aims to optimize its structure for improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, leading to modulation of biological pathways. The trifluoroethanone group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

- 1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone (CAS 1404531-87-8): Molecular Formula: C₁₁H₇BrF₃NO Molecular Weight: 306.08 g/mol Key Difference: Bromine and methyl groups are swapped (6-bromo, 5-methyl vs. 5-bromo, 6-methyl). Impact: Positional isomerism may alter electronic distribution and steric hindrance, affecting reactivity and binding affinity in medicinal applications .

Aromatic Ring Variants

Phenyl-Based Analogs

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1125812-58-9): Molecular Formula: C₉H₃ClF₆O Molecular Weight: 276.57 g/mol Key Features: Replaces indole with a phenyl ring containing chlorine and trifluoromethyl groups. Application: Intermediate in Afoxolaner synthesis (a veterinary insecticide) .

- 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4): Molecular Formula: C₈H₃F₅O Key Features: Fluorine substituents increase lipophilicity and metabolic stability. Application: Used in fluorinated drug candidates due to enhanced bioavailability .

Pyridine-Based Analogs

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Molecular Formula: C₇H₃ClF₃NO Molecular Weight: 209.56 g/mol Key Features: Pyridine ring introduces a basic nitrogen, altering solubility and electronic properties. Application: Intermediate in agrochemicals and pharmaceuticals .

Functional Group Variants

Comparative Data Table

Key Findings

Electronic Effects : Bromine’s polarizability and size (vs. chlorine or fluorine) influence reactivity in cross-coupling reactions, making the target compound suitable for Suzuki-Miyaura couplings .

Steric Considerations : The methyl group at position 6 in the target compound may hinder electrophilic substitution at adjacent positions compared to phenyl-based analogs .

Safety Profile: Analogous chloro- and bromo-trifluoroethanones (e.g., CAS 65040-36-0) show irritant and corrosive properties, necessitating strict handling protocols .

Biological Activity

1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is a synthetic compound notable for its indole structure and the presence of a bromine atom and a trifluoroethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The unique structural features contribute to its interactions with biological targets, making it an interesting subject for various studies.

- Molecular Formula : C₁₁H₇BrF₃NO

- Molecular Weight : 306.08 g/mol

- Structural Features : The compound contains an indole core substituted with a bromine atom at the 5-position and a trifluoroethanone moiety.

Research indicates that the biological activity of this compound primarily involves its interaction with tubulin, specifically through binding to the colchicine-binding domain. This interaction can lead to apoptosis in cancer cells by disrupting microtubule dynamics. The trifluoromethyl group enhances the compound's binding affinity through hydrogen bonding and π-π stacking interactions with tubulin.

Anticancer Properties

This compound has been studied for its potential anticancer effects. Key findings include:

- Binding Affinity : Molecular docking studies suggest strong binding interactions with tubulin, which is crucial for inhibiting cancer cell growth.

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicate effective inhibition of cell proliferation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related indole derivatives:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 79878-02-7 | Bromine at position 6; similar trifluoroethanone group |

| 1-(5-Chloroindol-3-yl)-2,2,2-trifluoroethanone | Unknown | Chlorine instead of bromine; similar trifluoroethanone group |

| 1-(5-Bromoindol-3-yl)-2-fluoroethanone | Unknown | Fluorination at ethane; different halogen substitution |

Study on Cytotoxicity

In a recent study evaluating the anticancer properties of indole derivatives, including this compound:

- Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results : The compound exhibited significant cytotoxic effects across all tested lines with varying IC50 values. For instance, Jurkat cells showed an IC50 of approximately 4.64 µM .

Mechanistic Insights

Molecular dynamics simulations have provided insights into the binding stability of this compound within the target sites of tubulin. The results indicate that the compound maintains stable interactions over time, suggesting its potential as a lead compound for further development in anticancer therapy.

Q & A

Basic Research Question

- ¹H/¹⁹F NMR : Identifies hydration states (e.g., geminal diols formed via keto-enol tautomerism) and monitors reaction progress .

- Chiral HPLC : Resolves enantiomers of reduced alcohols, with columns like Chiralpak IA/IB for ee determination .

- Mass Spectrometry (MS) : Confirms molecular weights of intermediates, particularly for cross-coupled products .

How can computational modeling (MD/QM-MM) predict the inhibitory mechanisms of trifluoroethanone derivatives against enzymes like acetylcholinesterase?

Advanced Research Question

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations reveal:

- Transition-state stabilization : The trifluoromethyl group in 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone acts as a transition-state analog, forming hydrogen bonds with catalytic triads in acetylcholinesterase .

- Binding affinity : Free-energy perturbation calculations quantify contributions of fluorine atoms to binding, with ΔG values correlating with experimental IC₅₀ data .

These models guide rational design of inhibitors by optimizing substituent placement and electronic properties.

What strategies reconcile discrepancies in kinetic data for ADH-catalyzed reductions of structurally similar trifluoroethanones?

Advanced Research Question

- Substrate solubility adjustments : Low solubility artifacts are mitigated by cosolvents (e.g., 1,4-dioxane) or reduced substrate concentrations .

- Enzyme loading optimization : Higher enzyme loads (e.g., 20 mg/mL evo-1.1.200) overcome slow kinetics for sterically hindered substrates .

- Hydration state analysis : NMR confirms hydrated intermediates (e.g., geminal diols) that may skew kinetic profiles if unaccounted for .

How can cross-coupling reactions be integrated with biocatalytic reductions for cascade synthesis of complex fluorinated molecules?

Advanced Research Question

A chemoenzymatic cascade involves:

Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl bromide-boronic acid coupling to generate trifluoroethanone precursors .

ADH reduction : Enantioselective reduction of the ketone intermediate in situ, using optimized conditions (e.g., 10% 1,4-dioxane, 20 mM substrate) .

This approach minimizes purification steps and achieves enantiopure products (e.g., Odanacatib precursors) with >95% ee .

Why does hydration of trifluoroethanones occur in NMR analysis, and how does this affect data interpretation?

Basic Research Question

The electron-withdrawing trifluoromethyl group stabilizes hydrated forms (geminal diols) via resonance. In ¹H NMR, hydrated species appear as broad singlets (δ 5–6 ppm) distinct from ketone protons (δ 8–9 ppm) . To suppress hydration:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.